molecular formula C11H18N4O2S B1393746 tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate CAS No. 1217027-69-4

tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate

Cat. No.: B1393746
CAS No.: 1217027-69-4
M. Wt: 270.35 g/mol
InChI Key: TVDMIKNTTHAWAN-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrazolidine derivatives. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with tert-butyl pyrazolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield corresponding amines or thiols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine: Used in the synthesis of herbicides.

    1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.

Uniqueness

tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate is unique due to its specific combination of a pyrazolidine ring with a thiadiazole moiety, which imparts distinct chemical and biological properties. This combination enhances its stability and makes it a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

tert-butyl 2-(4-methylthiadiazol-5-yl)pyrazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-8-9(18-13-12-8)14-6-5-7-15(14)10(16)17-11(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDMIKNTTHAWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)N2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate
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tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate
Reactant of Route 3
tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate
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tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate
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tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate
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tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate

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